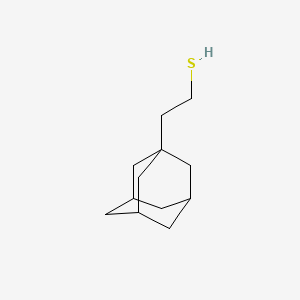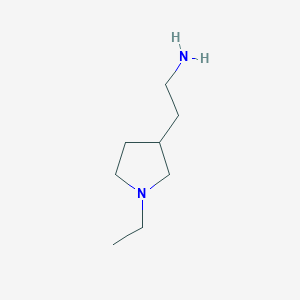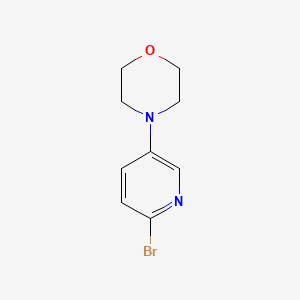
4-(6-Bromopyridin-3-yl)morpholine
Übersicht
Beschreibung
“4-(6-Bromopyridin-3-yl)morpholine” is a chemical compound with the CAS Number: 952582-08-0. It has a molecular weight of 243.1 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H11BrN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . This indicates that the compound consists of a morpholine ring attached to a 6-bromopyridin-3-yl group .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysics
4-(6-Bromopyridin-3-yl)morpholine and related compounds have been synthesized for various applications. A study demonstrated the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. This process yields compounds with notable photophysical properties due to intraligand and charge-transfer type transitions, influenced by the aromatic structures of the heterocycle moieties. These compounds have shown strong interactions with ct-DNA, potentially due to π-stacking or hydrogen-bonding interactions, suggesting their relevance in biomolecular binding studies (Bonacorso et al., 2018).
Medicinal Chemistry and Anticancer Activities
This compound derivatives are significant in the field of medicinal chemistry, particularly in cancer research. For instance, substituted benzoquinazolinones, including 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, have been synthesized and shown interesting anticancer activities. These compounds have undergone biological screening, revealing their potential as cytotoxic agents against various cancer cell lines (Nowak et al., 2014).
Kinase Inhibition
In the search for effective kinase inhibitors, 4-(Pyrimidin-4-yl)morpholines, a class of compounds related to this compound, have been identified as privileged pharmacophores. They are particularly noted for their inhibition of PI3K and PIKKs, owing to the morpholine oxygen's key role in forming hydrogen bonding interactions and conveying selectivity. These compounds have been applied in developing selective dual inhibitors of mTORC1 and mTORC2, which are crucial in cancer therapy (Hobbs et al., 2019).
Antimicrobial
ApplicationsMorpholine derivatives, including those related to this compound, have been explored for their antimicrobial properties. A study reported the synthesis of 4-(2-Aminoethyl) morpholine derivatives and evaluated their antibacterial activity. These compounds displayed inhibitory action against various strains of gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobials (Aziz‐ur‐Rehman et al., 2016).
Cancer Phototherapy
The development of photoactivated cancer therapeutic methods has incorporated morpholine derivatives. A study synthesized a smart near-infrared photosensitizer with morpholine decorating on the aza-BODIPY core for dual-modal imaging-guided synergistic photodynamic and photothermal therapy. This application demonstrates the potential of this compound derivatives in enhancing tumor microenvironment-targeted cancer therapy (Tang et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(6-bromopyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPAVTLIMQDWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630542 | |
| Record name | 4-(6-Bromopyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952582-08-0 | |
| Record name | 4-(6-Bromopyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 952582-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





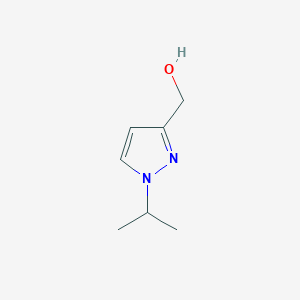
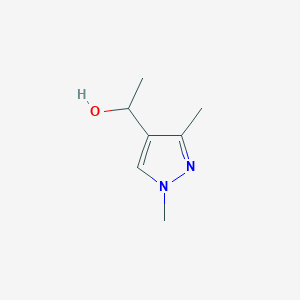

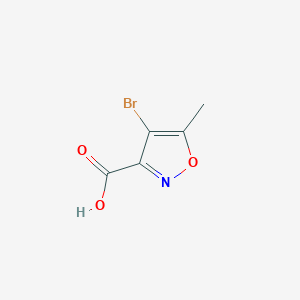
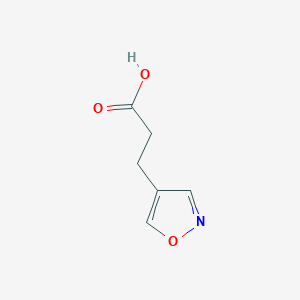
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
